molecular formula C20H16N4O5 B2989168 methyl 5-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate CAS No. 946371-01-3

methyl 5-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate

Cat. No. B2989168
CAS RN: 946371-01-3
M. Wt: 392.371
InChI Key: NUGXJADPRDRDMG-UHFFFAOYSA-N
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Description

“Methyl 5-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy . Unfortunately, the specific molecular structure analysis for this compound is not available in the literature.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, particularly those containing pyrimidine and furan moieties, is a significant area of research due to their potential biological activities. The synthesis involves arylmethylidene derivatives of furan-2(3H)-ones, which serve as important building blocks for creating various heterocyclic compounds. These synthesized molecules are explored for their biological activities and potential applications in developing new pharmacological agents (T. Aniskova, V. Grinev, A. Yegorova, 2017).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines reveals their potent antiprotozoal properties. The synthesis of these compounds involves a series of reactions starting from furan derivatives. These molecules have shown significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, demonstrating their potential as antiprotozoal agents (M. Ismail et al., 2004).

Antibacterial Activity

The development of new antibacterial agents is critical in the fight against drug-resistant bacterial infections. The synthesis of 5-arylamino-4-(5-aryloxyfuran-2-yl)pyrimidines and their evaluation against pathogenic bacterial strains have shown promising results. Some synthesized compounds displayed high antibacterial activity, highlighting the potential of furan and pyrimidine derivatives in developing new antibacterial drugs (E. Verbitskiy et al., 2021).

Analytical and Spectral Studies

Analytical and spectral studies on furan ring-containing organic ligands and their transition metal complexes provide valuable insights into the synthesis and characterization of new compounds. These studies are essential for understanding the chemical properties and potential applications of these compounds in various fields, including material science and pharmacology (H. Patel, 2020).

properties

IUPAC Name

methyl 5-[[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5/c1-28-19(26)16-8-7-14(29-16)12-23-15-6-4-10-22-17(15)18(25)24(20(23)27)11-13-5-2-3-9-21-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGXJADPRDRDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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